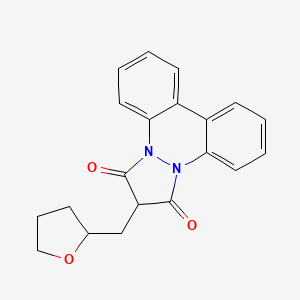
Cinnofuradione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: CINNOFURADIONE can be synthesized through various synthetic routes. One common method involves the reaction of a furan derivative with a suitable nitrile under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: CINNOFURADIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
CINNOFURADIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of CINNOFURADIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, its analgesic properties may be due to its ability to inhibit certain enzymes involved in pain signaling pathways .
Comparison with Similar Compounds
Cinnoline: A structurally related compound with similar biological activities.
Furan Derivatives: Compounds containing a furan ring, known for their diverse biological properties.
Uniqueness: CINNOFURADIONE is unique due to its specific molecular structure and the presence of both furan and cinnoline moieties, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
477-80-5 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)-2,6-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),7,9,11,13,15-hexaene-3,5-dione |
InChI |
InChI=1S/C20H18N2O3/c23-19-16(12-13-6-5-11-25-13)20(24)22-18-10-4-2-8-15(18)14-7-1-3-9-17(14)21(19)22/h1-4,7-10,13,16H,5-6,11-12H2 |
InChI Key |
MTRUDCIZADOOBK-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CC2C(=O)N3C4=CC=CC=C4C5=CC=CC=C5N3C2=O |
Canonical SMILES |
C1CC(OC1)CC2C(=O)N3C4=CC=CC=C4C5=CC=CC=C5N3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















